molecular formula C9H11NO2 B8786209 N-phenylmethoxyacetamide CAS No. 4797-81-3

N-phenylmethoxyacetamide

Cat. No.: B8786209
CAS No.: 4797-81-3
M. Wt: 165.19 g/mol
InChI Key: HAOSPKZXSDAXEJ-UHFFFAOYSA-N
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Description

N-Phenylmethoxyacetamide (CAS: 149654-54-6) is an acetamide derivative characterized by a methoxy group attached to the phenyl ring and an additional chromen-4-yl substituent. Its IUPAC name is N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide, with the molecular formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.41 g/mol . This compound features a bicyclic chromen moiety and a methoxyacetamide group, distinguishing it from simpler acetamides.

Properties

CAS No.

4797-81-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

N-phenylmethoxyacetamide

InChI

InChI=1S/C9H11NO2/c1-8(11)10-12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11)

InChI Key

HAOSPKZXSDAXEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-phenylmethoxyacetamide with structurally or functionally related acetamide derivatives, highlighting key differences in structure, synthesis, and pharmacological activity:

Compound Name CAS Number Molecular Formula Key Structural Features Synthesis Method Pharmacological Activity/Applications References
This compound 149654-54-6 C₂₁H₂₂N₂O₄ Chromen-4-yl group, methoxyacetamide, stereospecific (3R,4S) configuration Multi-step synthesis involving chromen intermediates and methoxyacetylation Research applications (structural studies, intermediates)
Methoxyacetyl Fentanyl 101345-67-9 C₂₂H₂₈N₂O₂ Piperidin-4-yl group, phenethyl chain, methoxyacetyl group N-Acylation of 4-ANPP with methoxyacetyl chloride Potent opioid agonist; linked to illicit synthetic opioids
N-(4-Methoxyphenyl)acetamide 51-66-1 C₉H₁₁NO₂ Methoxy group at para position on phenyl ring Acylation of 4-methoxyaniline with acetyl chloride Laboratory reagent; no significant bioactivity reported
N-(2-Methoxy-4-nitrophenyl)acetamide - C₉H₁₀N₂O₄ Nitro and methoxy groups at ortho and para positions Nitration of N-(2-methoxyphenyl)acetamide Intermediate in dye or agrochemical synthesis
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide 1020054-73-2 C₁₆H₁₆N₂O₄ Dual methoxy groups, phenoxyacetamide linkage, amino group Condensation of substituted phenols with chloroacetamide derivatives Potential antimicrobial or anti-inflammatory agent (hypothesized)
Substituted Phenoxy Acetamide Derivatives - Varies Phenoxy groups linked to bicyclic or bromocyclohexyl moieties Chloroacetylation of amines followed by phenol substitution Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical studies

Key Structural and Functional Insights:

Complexity of Substituents: this compound’s chromen-4-yl group introduces stereochemical complexity absent in simpler analogs like N-(4-methoxyphenyl)acetamide . Methoxyacetyl fentanyl’s piperidine and phenethyl groups confer opioid receptor affinity, unlike non-pharmacological acetamides .

Synthetic Routes: N-Acylation is a common method for acetamides (e.g., methoxyacetyl fentanyl , N-(4-methoxyphenyl)acetamide ). Multi-component reactions (e.g., quinazolinone-thioacetamide hybrids in ) highlight diverse pathways for functionalizing acetamide cores .

Pharmacological Diversity: Methoxyacetyl fentanyl’s opioid activity contrasts with the inertness of N-(4-methoxyphenyl)acetamide . Substituted phenoxy acetamides () exhibit anti-inflammatory properties, suggesting structure-activity relationships dependent on aryloxy groups .

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